Superior Vmax in Phenylalanine Ammonia-Lyase (PAL) Biocatalysis vs. L-Phenylalanine
In direct enzymatic assays with phenylalanine ammonia-lyase (PAL), 2-pyridyl-(L)-alanine demonstrated a comparable or higher maximum reaction velocity (Vmax) relative to the natural substrate L-phenylalanine, despite exhibiting a 10-fold higher Michaelis constant (Km). This kinetic profile indicates that at saturating substrate concentrations, the 2-pyridyl analog is processed as efficiently as, if not more efficiently than, phenylalanine itself [1].
| Evidence Dimension | Enzyme kinetics with PAL (Vmax relative to L-phenylalanine) |
|---|---|
| Target Compound Data | Vmax ≥ 1.0× (comparable or higher) vs. L-phenylalanine; Km ~10× higher |
| Comparator Or Baseline | L-Phenylalanine (natural substrate): Vmax = 1.0 (baseline), Km = reference value |
| Quantified Difference | Target Vmax ≥ baseline; Km approximately one order of magnitude higher |
| Conditions | Purified PAL enzyme assay; substrates: L-2-pyridylalanine, L-3-pyridylalanine, L-4-pyridylalanine, L-phenylalanine |
Why This Matters
Procurement of the 2-pyridyl regioisomer is justified for PAL-based biocatalytic synthesis applications where high conversion rates under saturating substrate conditions are required, offering comparable or enhanced throughput versus natural phenylalanine.
- [1] Gloge, A., Langer, B., Poppe, L., & Rétey, J. (2000). The Behavior of Substrate Analogues and Secondary Deuterium Isotope Effects in the Phenylalanine Ammonia-Lyase Reaction. Helvetica Chimica Acta, 83(9), 2411-2424. View Source
